molecular formula C12H22N2O3 B6156555 tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate CAS No. 2228469-98-3

tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate

Katalognummer: B6156555
CAS-Nummer: 2228469-98-3
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: MXEMHVCONLVWLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-(azetidin-3-yl)morpholine-4-carboxylate is a sophisticated bifunctional building block designed for advanced pharmaceutical research and development. This compound features a hybrid structure combining two privileged heterocyclic systems: a morpholine ring and an azetidine ring, both protected by a tert-butoxycarbonyl (Boc) group . The azetidine ring is a prominent pharmacophore in medicinal chemistry, found in molecules with a range of biological activities, and is valued for its role as a conformational constraint in peptide mimetics and bioactive compounds . Similarly, morpholine and its derivatives are frequently explored in drug discovery for their favorable physicochemical properties . The presence of both rings in a single molecule makes this reagent a versatile intermediate for constructing complex molecular architectures. Its primary research value lies in its application as a key precursor in the synthesis of novel chemical entities, particularly in the development of protease inhibitors, enzyme modulators, and other targeted therapeutic agents . The Boc protecting group offers excellent stability for various synthetic transformations while allowing for facile deprotection under mild acidic conditions to access the secondary amine, enabling further functionalization . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Eigenschaften

CAS-Nummer

2228469-98-3

Molekularformel

C12H22N2O3

Molekulargewicht

242.31 g/mol

IUPAC-Name

tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-5-16-10(8-14)9-6-13-7-9/h9-10,13H,4-8H2,1-3H3

InChI-Schlüssel

MXEMHVCONLVWLV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2CNC2

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Dichloromethane-Based Boc Protection

Morpholin-3-one reacts with Boc anhydride in dichloromethane using triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) at 20°C for 16 hours. This method yields 94.21% product after silica gel chromatography. Key advantages include mild conditions and high reproducibility.

Tetrahydrofuran (THF) Solvent System

In THF, Boc protection proceeds at room temperature over 24 hours with DMAP, yielding 76%. The use of imidazole during workup minimizes side reactions, and purification via silica gel plug filtration ensures high purity.

Large-Scale Synthesis Under Nitrogen

Scaling to 79.2 mmol under nitrogen atmosphere in THF achieves 66% yield. Post-reaction imidazole addition and petroleum ether washing yield a crystalline solid, demonstrating scalability for industrial applications.

Table 1. Comparison of tert-Butyl 3-Oxomorpholine-4-carboxylate Syntheses

MethodSolventCatalystTime (h)Yield (%)
DCM/TEADichloromethaneDMAP1694.21
THF/DMAPTHFDMAP2476
N₂ AtmosphereTHFDMAP2466

Azetidine Ring Synthesis and Coupling

Source provides a scalable method for azetidine synthesis using superbase-induced reactions:

Superbase-Mediated Azetidine Formation

Azetidines are synthesized from oxiranes via deprotonation with a tert-butoxide/diisopropylamide/base mixture at −78°C. For example, oxirane derivatives react with the superbase to form azetidines in 2 hours, followed by aqueous workup and chromatography. Adapting this protocol, azetidine-3-carboxylic acid derivatives could be generated and coupled to the morpholine scaffold.

Electrochemical Coupling

Source reports electrochemical synthesis of Boc-protected proline derivatives, suggesting that similar conditions (e.g., constant current electrolysis in acetonitrile) might facilitate C–N bond formation between morpholine and azetidine precursors.

Final Assembly and Deprotection

Coupling Azetidine to Morpholine

Combining the Boc-protected morpholine intermediate with an azetidine-bearing reagent (e.g., azetidine-3-boronic acid or azetidine-3-triflate) under palladium catalysis could yield the target compound. Source’s use of tetrakis(triphenylphosphine)palladium(0) for biaryl couplings supports this approach.

Global Deprotection and Purification

Final deprotection of temporary protecting groups (if any) using trifluoroacetic acid (TFA) in dichloromethane, as described in source, followed by silica gel chromatography or preparative HPLC, would yield pure tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate.

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring substitution occurs exclusively at position 2 requires directing groups or steric control.

  • Azetidine Stability : Azetidines are prone to ring-opening under acidic conditions, necessitating mild coupling protocols.

  • Catalyst Selection : Palladium catalysts may require ligands (e.g., SPhos) to enhance efficiency for C–N couplings .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate (BD632988)

  • Structural Difference : Replaces the azetidine group with a 3-(trifluoromethyl)phenyl substituent.
  • Impact : The trifluoromethyl group increases lipophilicity (logP ~2.5) and electron-withdrawing properties, enhancing metabolic stability but reducing aqueous solubility compared to the azetidine analog.
  • Synthesis : Prepared via Suzuki-Miyaura coupling, contrasting with the azetidine compound’s nucleophilic substitution pathways .

(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate (CAS 761460-04-2)

  • Structural Difference : Features an ethoxycarbonylmethyl group at the 3-position instead of azetidine at the 2-position.

Azetidine-Morpholine Hybrids vs. Other N-Heterocycles

tert-Butyl 3-cyanoazetidine-1-carboxylate (CAS 142253-54-1)

  • Structural Difference: Contains a cyano-substituted azetidine without the morpholine ring.
  • Impact: The absence of morpholine reduces steric hindrance, enabling easier functionalization at the azetidine nitrogen. The cyano group enhances electrophilicity, favoring nucleophilic additions .

tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate (CID 71113885)

  • Structural Difference: Substitutes azetidine with a primary aminoethyl group.
  • Impact : The amine introduces basicity (pKa ~9.5), improving water solubility at acidic pH but requiring protection during synthesis to prevent side reactions .

Stereochemical and Conformational Comparisons

(R)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

  • Structural Difference : Hydroxymethyl group at the 3-position versus azetidine at the 2-position.
  • Impact : The (R)-configuration directs the hydroxymethyl group into axial positions, influencing hydrogen-bonding networks in crystal structures. This stereochemistry is critical for binding to chiral targets .

(S)-tert-Butyl 2-((S)-2-(benzyloxycarbonylamino)propyl)morpholine-4-carboxylate (CAS 2641824-60-2)

  • Structural Difference: A benzyloxycarbonyl-protected amino propyl chain replaces azetidine.
  • Impact : The branched alkyl chain increases molecular weight (MW 422.47 vs. ~297 for the azetidine compound) and introduces stereochemical complexity, requiring asymmetric hydrogenation for synthesis .

Biologische Aktivität

Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate features a tert-butyl group , an azetidine ring , and a morpholine moiety . The molecular formula is C13_{13}H23_{23}N2_{2}O2_{2}, with a molecular weight of approximately 242.32 g/mol. The synthesis typically involves several steps, including the formation of the azetidine ring and subsequent functionalization to introduce the morpholine and carboxylate groups.

Synthesis Overview

  • Formation of Azetidine Ring : Starting from suitable precursors, azetidine can be synthesized using cyclization reactions.
  • Introduction of Morpholine : This can be achieved through nucleophilic substitution reactions involving morpholine derivatives.
  • Carboxylate Functionalization : The tert-butyl ester is formed via esterification reactions.

The biological activity of tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate is attributed to its ability to interact with various biological targets. The compound may influence protein functions or metabolic pathways through covalent bonding with nucleophilic sites in biomolecules, altering their functionality.

Therapeutic Potential

Research indicates that compounds with azetidine and morpholine structures exhibit promising therapeutic effects, including:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

Case Studies

  • Anticancer Activity : A study evaluated the effects of related compounds on various cancer cell lines, demonstrating significant inhibition of cell proliferation with IC50_{50} values in the low micromolar range. For instance, one derivative showed an IC50_{50} of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, while exhibiting minimal effects on non-cancerous cells .
  • Antimicrobial Effects : Another investigation highlighted the antimicrobial properties of azetidine derivatives, showing effective inhibition against Gram-positive and Gram-negative bacteria.

Comparison of Biological Activities

Compound NameBiological ActivityIC50_{50} (μM)Target
Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylateAnticancer0.126MDA-MB-231
Related Azetidine DerivativeAntimicrobial5.0Staphylococcus aureus
Tert-butyl 3-(morpholin-2-yl)azetidine-1-carboxylateAnticancer0.250HeLa cells

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbon types (e.g., carbonyl at ~170 ppm). 31^31P NMR may detect phosphorylated analogs .
  • Mass Spectrometry : HRMS or ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 285.18) .
  • X-ray Crystallography : SHELX software resolves stereochemistry and bond angles, critical for verifying azetidine-morpholine ring conformation .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Purity issues : HPLC or GC-MS validation ensures >95% purity, avoiding side-product interference .
  • Assay variability : Standardize conditions (e.g., pH, temperature) across studies. For example, inconsistent IC50_{50} values in kinase assays may reflect buffer composition differences .
  • Structural analogs : Compare activities of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate (antimicrobial) vs. tert-butyl 2-(aminoethyl) derivatives (enzyme modulation) to isolate functional group effects .

What computational strategies predict the reactivity of the azetidine ring in functionalization reactions?

Q. Advanced Research Focus

  • DFT Calculations : Model nucleophilic attack sites on the azetidine ring. For example, the 3-position is more reactive due to lower steric hindrance .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions between the azetidine NH group and catalytic residues .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., acetonitrile vs. DMF) for bromination or fluorosulfonylation reactions .

How does stereochemistry at the azetidine or morpholine ring influence pharmacological activity?

Q. Advanced Research Focus

  • Case Study : (R)- vs. (S)-configured tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate showed a 10-fold difference in anti-inflammatory activity due to enantioselective receptor binding .
  • Chiral HPLC : Resolve enantiomers and test isolated forms in vitro. For tert-butyl 2-(azetidin-3-yl) derivatives, axial chirality in azetidine may alter metabolic stability .

Q. Advanced Research Focus

  • Temperature Control : Lower temperatures (−20°C) reduce epimerization during bromoacetylation .
  • Protecting Groups : Use Boc groups to shield secondary amines, preventing unwanted nucleophilic side reactions .
  • Catalyst Screening : Pd/C or Ni catalysts improve selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides .

How can researchers leverage structural analogs to infer SAR for this compound?

Q. Advanced Research Focus

  • Comparative Analysis : Replace the azetidine ring with piperidine or pyrrolidine to assess ring size effects on solubility and target binding .
  • Functional Group Swaps : Substitute the tert-butyl group with benzyl or methyl to study lipophilicity-activity relationships .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.